molecular formula C13H10F3N3O3 B2628362 6-hydroxy-N-(2-(trifluoromethoxy)benzyl)pyrimidine-4-carboxamide CAS No. 2034447-73-7

6-hydroxy-N-(2-(trifluoromethoxy)benzyl)pyrimidine-4-carboxamide

Cat. No.: B2628362
CAS No.: 2034447-73-7
M. Wt: 313.236
InChI Key: CIFIDFUPVDJGOV-UHFFFAOYSA-N
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Description

6-hydroxy-N-(2-(trifluoromethoxy)benzyl)pyrimidine-4-carboxamide is a synthetic organic compound that features a pyrimidine ring substituted with a hydroxy group, a trifluoromethoxybenzyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-N-(2-(trifluoromethoxy)benzyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the hydroxy group, the trifluoromethoxybenzyl group, and the carboxamide group. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-N-(2-(trifluoromethoxy)benzyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction of the carboxamide group may produce an amine.

Scientific Research Applications

6-hydroxy-N-(2-(trifluoromethoxy)benzyl)pyrimidine-4-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: The compound can be utilized in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 6-hydroxy-N-(2-(trifluoromethoxy)benzyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Similar Compounds

    6-hydroxy-N-(2-(trifluoromethyl)benzyl)pyrimidine-4-carboxamide: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    6-hydroxy-N-(2-(methoxy)benzyl)pyrimidine-4-carboxamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    6-hydroxy-N-(2-(fluoromethoxy)benzyl)pyrimidine-4-carboxamide: Similar structure but with a fluoromethoxy group instead of a trifluoromethoxy group.

Uniqueness

The presence of the trifluoromethoxy group in 6-hydroxy-N-(2-(trifluoromethoxy)benzyl)pyrimidine-4-carboxamide imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and pharmacokinetic profile compared to similar compounds.

Properties

IUPAC Name

6-oxo-N-[[2-(trifluoromethoxy)phenyl]methyl]-1H-pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N3O3/c14-13(15,16)22-10-4-2-1-3-8(10)6-17-12(21)9-5-11(20)19-7-18-9/h1-5,7H,6H2,(H,17,21)(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIFIDFUPVDJGOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CC(=O)NC=N2)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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